molecular formula C10H12Cl2O3S B1426958 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride CAS No. 1339813-92-1

4-(4-Chlorophenoxy)butane-1-sulfonyl chloride

Cat. No. B1426958
M. Wt: 283.17 g/mol
InChI Key: NVUDYEVAXJPQCS-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H12Cl2O3S . It has a molecular weight of 283.17 .


Molecular Structure Analysis

The molecular structure of 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride consists of 10 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Chemoenzymatic Synthesis

  • Application Summary: This compound is used in the chemoenzymatic synthesis of (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate (CyB), an aryloxyphenoxypropionate herbicide with excellent herbicidal properties and low toxicity .
  • Methods of Application: The synthesis involves enantioselective transesterification with Candida antarctica lipase B (Novozym 435). The optimum conditions for the transesterification were acetonitrile as the organic solvent, n-butanol as the acyl donor, a water activity of 0.11, a reaction temperature of 45°C, and a shaking rate of 200 rpm .

Electrochemical Preparation

  • Application Summary: 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a functionalized isoprene unit, is prepared from 1-(4-chlorophenoxy)-3-methyl-2-butene through electrooxidative double ene-type chlorination .
  • Methods of Application: The electrolysis was conducted at room temperature in a two-layer solvent system of dichloromethane and water in the presence of acids (HCl, H2SO4, H3PO4, etc.) .
  • Results: The compound was prepared in a 72% yield .

Reduction of Sulfonyl Chlorides

  • Application Summary: This compound can be used in the reduction of sulfonyl chlorides to the corresponding disulfides. This is an operationally simple and environmentally benign method .
  • Methods of Application: The reduction involves the use of a SO2/KI/H2SO4 system in water at 80 °C .
  • Results: Sulfonyl chlorides can be rapidly reduced with this system in moderate to good yields .

Synthesis of Sulfonyl Fluorides

  • Application Summary: A facile cascade process for directly transforming sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides has been developed .
  • Methods of Application: This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .
  • Results: A diverse set of sulfonyl fluorides was prepared, facilitating the enrichment of the sulfonyl fluoride library .

Late-Stage Sulfonyl Chloride Formation

  • Application Summary: This compound can be used in a simple and practical functionalization of primary sulfonamides, by means of a pyrylium salt (Pyry-BF4), with nucleophiles .
  • Methods of Application: This simple reagent activates the poorly nucleophilic NH2 group in a sulfonamide, enabling the formation of one of the best electrophiles in organic synthesis: a sulfonyl chloride .
  • Results: A variety of nucleophiles could be engaged in this transformation, thus permitting the synthesis of complex sulfonamides, sulfonates, sulfides, sulfonyl fluorides, and sulfonic acids .

Synthesis of Complex Sulfonamides

  • Application Summary: This compound can be used in the synthesis of complex sulfonamides .
  • Methods of Application: The synthesis involves the reaction between a sulfonyl chloride and the corresponding amine .
  • Results: A variety of complex sulfonamides could be synthesized using this method .

Safety And Hazards

The safety and hazards associated with 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride are not explicitly mentioned in the available resources .

properties

IUPAC Name

4-(4-chlorophenoxy)butane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O3S/c11-9-3-5-10(6-4-9)15-7-1-2-8-16(12,13)14/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUDYEVAXJPQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCS(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenoxy)butane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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